Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate
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Overview
Description
Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Amidation: The brominated thiophene derivative is then reacted with methylamine to form the corresponding amide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene oxides or sulfoxides.
Reduction: Reduced thiophene derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate is unique due to the presence of both an amide and an ester functional group, which allows for diverse chemical reactivity and potential biological activity. The combination of these functional groups with the thiophene ring enhances its versatility in various applications.
Properties
Molecular Formula |
C11H14BrNO3S |
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Molecular Weight |
320.20 g/mol |
IUPAC Name |
methyl 4-[(5-bromothiophene-2-carbonyl)-methylamino]butanoate |
InChI |
InChI=1S/C11H14BrNO3S/c1-13(7-3-4-10(14)16-2)11(15)8-5-6-9(12)17-8/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
NBMQPVISIIUCNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC(=O)OC)C(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
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